2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

Description

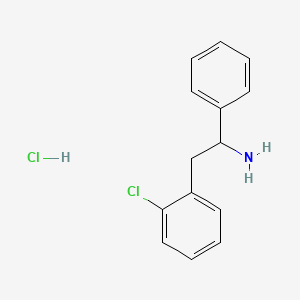

Chemical Structure:

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS 1235440-44-4) is a secondary amine hydrochloride salt characterized by two aromatic rings: one phenyl group and one 2-chlorophenyl group attached to an ethanamine backbone. Its molecular formula is C₁₄H₁₅Cl₂N, with a molecular weight of 268.18 g/mol .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWQCHODHSDQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-44-4 | |

| Record name | Benzeneethanamine, 2-chloro-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Similar compounds such as clofedanol, a centrally-acting cough suppressant, have been shown to interact with the histamine h1 receptor.

Mode of Action

It is known that compounds like clofedanol suppress the cough reflex by a direct effect on the cough center in the medulla of the brain.

Biochemical Pathways

Similar compounds have been shown to affect various neurotransmitter systems, impacting cholinergic, opioidergic, monoaminergic, and gabaergic function.

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of certain bacteria, such as Mycobacterium smegmatis. These interactions can influence the activity of these enzymes, leading to changes in metabolic processes. Additionally, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can bind to specific proteins, altering their function and stability.

Cellular Effects

The effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride on various types of cells and cellular processes are profound. In HT-29 cells, a type of human colon cancer cell line, this compound has been observed to downregulate the expression of proteins involved in the unfolded protein response, such as ATF4 and GRP78. This downregulation can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell function, including reduced cell proliferation and increased cell death under certain conditions.

Molecular Mechanism

At the molecular level, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the induction of Herp protein, a component of the endoplasmic reticulum-associated degradation pathway. This inhibition occurs through transcriptional regulation, where the compound dampens the expression of Herp mRNA. Additionally, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade over time, leading to a reduction in its efficacy. Long-term exposure to 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can result in sustained changes in cellular processes, such as prolonged inhibition of protein expression and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, such as increased cell death and tissue damage. Conversely, lower doses may have minimal impact on cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the degradation of certain metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and degradation. The localization of the compound can affect its ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

Overview

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, commonly referred to as a phenethylamine derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is structurally characterized by the presence of a chlorophenyl group and an amine functional group, which contribute to its interaction with various biological targets.

The biological activity of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride primarily involves its role as a ligand that interacts with specific receptors and enzymes. These interactions can modulate various biochemical pathways, leading to significant physiological effects. The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Biological Activities

The compound's biological activities can be categorized as follows:

- Antitumor Activity : Research indicates that derivatives of phenethylamines, including this compound, may exhibit antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as the P388 murine leukemia cell line .

- Neuropharmacological Effects : The compound has been studied for its potential neuropharmacological effects, including its influence on mood and anxiety disorders. It acts on neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects .

- Metabolic Interactions : The compound is metabolized by cytochrome P450 enzymes, impacting its bioavailability and therapeutic efficacy. Its metabolic pathways are crucial for understanding both its pharmacokinetics and potential toxicity .

Case Studies

Several case studies have highlighted the biological implications of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride:

- Antitumor Efficacy : A study indicated that at specific concentrations, this compound significantly reduced tumor growth in animal models. Dosage-dependent effects were observed, where lower doses exhibited therapeutic benefits without notable toxicity .

- Cognitive Impact : In a controlled trial involving animal subjects, administration of the compound resulted in improved cognitive function and reduced anxiety-like behavior in tests designed to measure these parameters. This suggests potential applications in treating mood disorders .

- Toxicological Profile : Long-term exposure studies revealed that while the compound has therapeutic potential, higher doses can lead to hepatotoxicity and nephrotoxicity. Understanding these adverse effects is crucial for developing safe therapeutic protocols.

Table 1: Biological Activities of 2-(2-Chlorophenyl)-1-phenylethan-1-amine Hydrochloride

Scientific Research Applications

Synthetic Chemistry

Synthesis of Related Compounds

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can yield new derivatives with enhanced biological activities or altered pharmacokinetic profiles. For instance, it has been utilized in the synthesis of α-chloromethylketimines through gold-catalyzed reactions, showcasing its versatility as a building block in organic synthesis .

Catalytic Reactions

The compound can also participate in catalytic reactions, where it functions as a ligand or substrate in metal-catalyzed processes. This application is crucial for developing more efficient synthetic routes in organic chemistry, particularly in creating complex molecules from simpler precursors .

Analytical Applications

Forensic Science

In forensic toxicology, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride may be analyzed to detect its presence in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to identify and quantify this compound when investigating cases of substance abuse or poisoning .

Drug Development

The compound's properties make it a candidate for further investigation in drug development programs aimed at treating neurological disorders. Its potential efficacy as a psychoactive agent warrants comprehensive studies to evaluate safety profiles and therapeutic indices .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Features :

- Substituent Position : The chlorine atom is located at the ortho (2nd) position on the phenyl ring, influencing steric and electronic properties.

- Physicochemical Properties : The compound’s hydrochloride salt form enhances solubility in polar solvents, which is critical for pharmaceutical applications.

Comparison with Structural Analogs

The following compounds share structural similarities but differ in substituent positions, halogenation patterns, or backbone modifications, leading to distinct chemical and biological behaviors.

Positional Isomers of Chlorophenyl Substitution

Halogenated Derivatives (Fluoro-Chloro Combinations)

Backbone-Modified Analogs

Research Findings and Implications

Substituent Position Effects

- Ortho vs. Para Chlorine : Ortho-substituted derivatives (e.g., the target compound) often exhibit lower solubility due to steric hindrance but may show higher selectivity in receptor binding compared to para isomers .

- Fluorine Introduction : Fluorinated analogs (e.g., ) demonstrate improved metabolic stability and bioavailability, though their synthesis complexity increases .

Pharmacological Considerations

- Safety Profiles: Limited safety data are available for many analogs (e.g., ), highlighting the need for further toxicological studies.

Preparation Methods

Gold-Catalyzed Hydroamination of 1-Chloroalkynes with Aromatic Amines

A recent advanced method involves the gold-catalyzed hydroamination of aromatic 1-chloroalkynes with aromatic amines to prepare α-chloromethylketimines, which can be further converted to β-chloroamines, structurally related to the target compound.

- Reaction conditions: Equimolar amounts of 1-chloroalkynes and aromatic amines are reacted in toluene at elevated temperatures (~120 °C) using a gold catalyst system (IPrAuCl and NaBArF) at low catalyst loading (~1 mol %).

- Mechanism: The gold catalyst activates the chloroalkyne towards nucleophilic attack by the amine, forming α-chloromethylketimines.

- Yields: Excellent to very good yields (up to 95%) are reported for various aromatic substrates, including 2-chlorophenyl derivatives.

- Purification: Minimal purification is needed as the reaction proceeds with high atom economy and purity.

- Limitations: Basic nitrogen-containing amines (e.g., pyridines) inhibit the reaction due to catalyst poisoning.

Table 1. Selected Yields of α-Chloromethylketimines from Chloroalkynes and Aromatic Amines

| Entry | Chloroalkyne Substrate | Amine Substrate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1a (2-chlorophenyl) | Aniline | 90-95 | Complete conversion |

| 2 | 1b (mesityl-substituted) | Aniline | ~85 | Requires longer reaction time |

| 3 | 1e (aliphatic) | Aniline | Moderate | Partial hydrolysis observed |

| 4 | 1f (pyridine-substituted) | Aniline | 0 | No reaction, starting material recovered |

One-Pot Two-Step Procedure to β-Chloroamines

Following the hydroamination, a one-pot two-step procedure can convert the α-chloromethylketimines to β-chloroamines, which are closely related to 2-(2-chlorophenyl)-1-phenylethan-1-amine hydrochloride.

- Step 1: Hydroamination as above.

- Step 2: Reduction of the imine intermediate using sodium cyanoborohydride (NaBH3CN) in methanol with acetic acid.

- Outcome: Clean conversion to β-chloroamines with good isolated yields.

This method provides a streamlined approach to synthesize the target amine hydrochloride salt by subsequent acidification.

Copper-Catalyzed C-H Activation and Amination

Another synthetic approach involves copper-catalyzed C-H activation for the construction of amine substrates, as reported in related amine synthesis protocols.

- Catalyst: Cu(OAc)2 with Xantphos ligand.

- Conditions: Reactions performed in N,N-dimethylformamide (DMF) at 90 °C for 8 hours.

- Optimization: Yield strongly depends on catalyst, ligand, solvent, and temperature.

- Yields: Up to 95% yield for amination reactions under optimized conditions.

Table 2. Optimization of Copper-Catalyzed Amination

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst | Cu(OAc)2 | 95 |

| Ligand | Xantphos | 95 |

| Solvent | DMF | 95 |

| Temperature | 90 °C | 95 |

| No catalyst | - | Not detected (n.d.) |

Data adapted from Lu et al., 2022

This method is applicable for synthesizing amine substrates, including substituted phenylethanamines, potentially enabling the preparation of 2-(2-chlorophenyl)-1-phenylethan-1-amine hydrochloride.

Experimental Notes and Considerations

- Purification: Minimal purification is often required due to high selectivity and yields; however, care must be taken to avoid hydrolysis of sensitive intermediates.

- Catalyst Sensitivity: Gold catalysts are sensitive to basic nitrogen-containing substrates, which may inhibit reaction progress.

- Reaction Atmosphere: Reactions are typically conducted under inert atmosphere (nitrogen) to prevent catalyst deactivation.

- Temperature Control: Elevated temperatures (~90-120 °C) are necessary for efficient conversion.

- Solvent Choice: Non-polar solvents like toluene and polar aprotic solvents like DMF are preferred depending on the catalytic system.

Summary Table of Preparation Methods

| Method | Catalyst/System | Key Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Gold-catalyzed hydroamination | IPrAuCl / NaBArF | Toluene, 120 °C, equimolar reactants | 85-95 | High atom economy, sensitive to amine type |

| One-pot two-step β-chloroamine prep | Gold catalyst + NaBH3CN | As above + reduction in MeOH | Good isolated | Streamlined synthesis of amine hydrochloride salt |

| Copper-catalyzed C-H amination | Cu(OAc)2 + Xantphos | DMF, 90 °C, 8 h | Up to 95 | Useful for amine substrate synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.